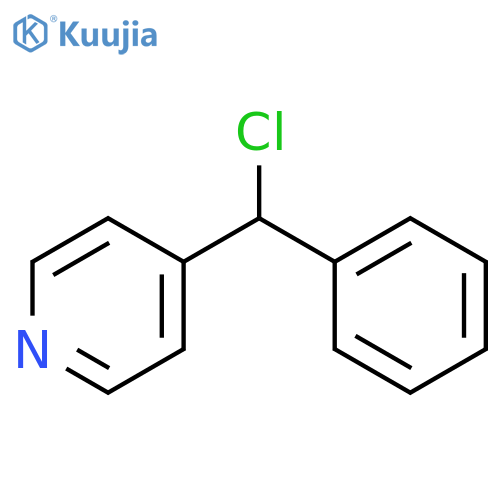

Cas no 740062-52-6 (4-(Chloro(phenyl)methyl)pyridine)

4-(Chloro(phenyl)methyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-(Chloro(phenyl)methyl)pyridine

- 4-[chloro(phenyl)methyl]pyridine

- AKOS009158444

- 4-(a- Chlorbenzyl)pyridin

- CPPXBZIVPVVUSG-UHFFFAOYSA-N

- 4-(Chloro-phenyl-methyl)-pyridine

- Pyridine, 4-(chlorophenylmethyl)-

- SCHEMBL4001375

- 740062-52-6

-

- インチ: InChI=1S/C12H10ClN/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-9,12H

- InChIKey: CPPXBZIVPVVUSG-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C(C2=CC=NC=C2)Cl

計算された属性

- せいみつぶんしりょう: 203.0501770g/mol

- どういたいしつりょう: 203.0501770g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

4-(Chloro(phenyl)methyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029195283-1g |

4-(Chloro(phenyl)methyl)pyridine |

740062-52-6 | 95% | 1g |

$343.00 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650877-1g |

4-(Chloro(phenyl)methyl)pyridine |

740062-52-6 | 98% | 1g |

¥2940.00 | 2024-07-28 | |

| Chemenu | CM176020-1g |

4-(chloro(phenyl)methyl)pyridine |

740062-52-6 | 95% | 1g |

$405 | 2022-06-10 | |

| Chemenu | CM176020-1g |

4-(chloro(phenyl)methyl)pyridine |

740062-52-6 | 95% | 1g |

$405 | 2021-08-05 | |

| Crysdot LLC | CD11064353-1g |

4-(Chloro(phenyl)methyl)pyridine |

740062-52-6 | 95+% | 1g |

$429 | 2024-07-18 |

4-(Chloro(phenyl)methyl)pyridine 関連文献

-

1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

8. Back matter

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

4-(Chloro(phenyl)methyl)pyridineに関する追加情報

4-(Chloro(phenyl)methyl)pyridine: A Key Intermediate in Modern Pharmaceutical Synthesis

4-(Chloro(phenyl)methyl)pyridine, with the CAS number 740062-52-6, is a versatile compound that has garnered significant attention in the field of pharmaceutical chemistry. This heterocyclic compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and cardiovascular disorders. The unique structural features of this compound, including its pyridine core and chloro(methyl)phenyl substituent, make it an invaluable building block for medicinal chemists.

The compound's molecular structure, characterized by a pyridine ring attached to a chloro(methyl)phenyl group, imparts distinct chemical properties that facilitate its use in synthetic pathways. The presence of the chloro group enhances reactivity, allowing for further functionalization through nucleophilic substitution reactions. This reactivity is particularly useful in constructing complex drug molecules where precise control over substitution patterns is essential.

In recent years, 4-(Chloro(phenyl)methyl)pyridine has been extensively studied for its potential applications in the development of novel therapeutic agents. One of the most promising areas of research involves its use in the synthesis of acetylcholinesterase inhibitors, which are critical for treating cognitive disorders such as Alzheimer's disease. The pyridine moiety in this compound interacts favorably with biological targets, enhancing binding affinity and improving drug efficacy.

Moreover, the compound has shown promise in the development of cardiovascular drugs. Researchers have leveraged its structural framework to design molecules that modulate vascular tone and reduce blood pressure. The chloro(methyl)phenyl group acts as a key pharmacophore, contributing to the pharmacological activity of these derivatives. Several preclinical studies have demonstrated the efficacy of these compounds in animal models, paving the way for further clinical investigations.

The synthesis of 4-(Chloro(phenyl)methyl)pyridine typically involves multi-step organic reactions, starting from readily available precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods not only streamline the production process but also minimize waste, aligning with green chemistry principles.

Recent advancements in computational chemistry have further enhanced the utility of 4-(Chloro(phenyl)methyl)pyridine. Molecular modeling studies have provided insights into its interactions with biological targets, enabling rational drug design. By integrating experimental data with computational predictions, researchers can optimize synthetic routes and predict potential side effects more accurately.

The compound's role in drug discovery extends beyond its use as an intermediate. It has also been explored as a scaffold for developing novel antimicrobial agents. The pyridine ring and chloro(methyl)phenyl group exhibit broad-spectrum activity against various bacterial strains, making it a valuable candidate for combating antibiotic-resistant pathogens.

In conclusion, 4-(Chloro(phenyl)methyl)pyridine (CAS no 740062-52-6) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural properties and reactivity make it an indispensable tool for synthesizing biologically active molecules targeting diverse therapeutic areas. As research continues to uncover new applications for this compound, its importance in modern drug discovery is set to grow even further.

740062-52-6 (4-(Chloro(phenyl)methyl)pyridine) 関連製品

- 415702-06-6([1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol)

- 1805992-15-7(6-(Fluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1804923-40-7(Methyl 3-(chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxylate)

- 29868-42-6(2,3-Di-Ac-Methyl beta-D-glucopyranoside)

- 921842-61-7(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide)

- 328012-19-7(3-(3-methylbutyl)-1-(4-nitrobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol)

- 134556-85-7(22-Hydroxy-33-O-tert-butyldimethylsilyloxy-27-O-trimethylsilyl-iso-FK-506)

- 2428352-86-5(2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one)

- 2649079-70-7(2-chloro-1,3-difluoro-4-(2-isocyanatoethyl)benzene)

- 99287-07-7(Defensin HNP-2 human)